4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Aromatic Substituents: The aromatic rings can be introduced through Friedel-Crafts acylation reactions, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Functional Group Modifications: Hydroxylation and methoxylation can be introduced through specific reagents and conditions, such as using hydroxylating agents and methoxylating agents under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Benzopyrrole Compounds: These compounds also contain a pyrrole ring fused with a benzene ring and exhibit various pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17ClFNO4 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H17ClFNO4/c1-31-17-12-10-16(11-13-17)27-21(18-4-2-3-5-19(18)26)20(23(29)24(27)30)22(28)14-6-8-15(25)9-7-14/h2-13,21,28H,1H3/b22-20- |
InChI Key |
ZEPFUZRFCKHNMF-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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